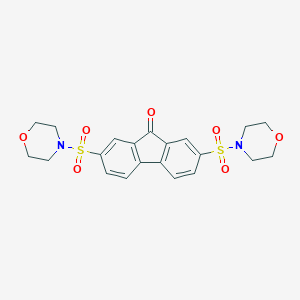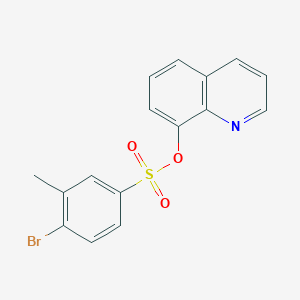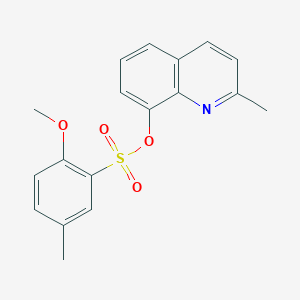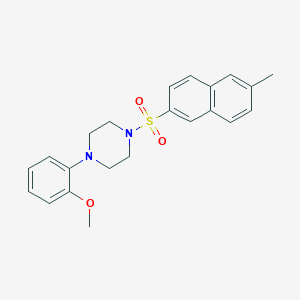
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their versatile binding properties and are commonly used in medicinal chemistry due to their ability to interact with a variety of biological targets . This compound, in particular, has been studied for its potential therapeutic applications, including its role as an inhibitor of cancer cell proliferation .
Mécanisme D'action
Target of Action
It’s known that the piperazine nucleus is capable of binding to multiple receptors with high affinity . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .
Mode of Action
The piperazine nucleus, a key component of this compound, is known to interact with its targets through various mechanisms, depending on the specific biological target and the surrounding molecular environment .
Biochemical Pathways
Piperazine derivatives are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Pharmacokinetics
The properties of the piperazine nucleus, a key component of this compound, would likely play a significant role in its pharmacokinetics .
Result of Action
Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Méthodes De Préparation
The synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydryl-piperazine with 5-chloro-2-methoxybenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic attack. The product is then purified using techniques such as liquid chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the piperazine nitrogen attacks the sulfonyl chloride group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring, potentially altering its biological activity.
Substitution Reactions: The compound can undergo further substitution reactions to introduce different functional groups, enhancing its pharmacological properties.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reagents and conditions used but typically involve modifications to the piperazine ring or the aromatic sulfonyl group .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine can be compared to other piperazine derivatives, such as:
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has similar structural features but differs in the substituents on the aromatic ring.
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This derivative has a tert-butyl group instead of a methoxy group, which may affect its biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-30-22-13-12-21(25)18-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRZVFUVFNSFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)


![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)

